Journal Name:Current Opinion in Chemical Engineering
Journal ISSN:2211-3398
IF:6.117
Journal Website:http://www.journals.elsevier.com/current-opinion-in-chemical-engineering/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:83
Publishing Cycle:
OA or Not:Not
Development of Nanobody-Displayed Whole-Cell Biosensors for the Colorimetric Detection of SARS-CoV-2
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-25 , DOI:
10.1021/acsami.3c05900
The accurate and effective detection of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is essential to preventing the spread of infectious diseases and ensuring human health. Herein, a nanobody-displayed whole-cell biosensor was developed for colorimetric detection of SARS-CoV-2 spike proteins. Serving as bioreceptors, yeast surfaces were genetically engineered to display SARS-CoV-2 binding of llama-derived single-domain antibodies (nanobodies) with high capture efficiency, facilitating the concentration and purification of SARS-CoV-2. Gold nanoparticles (AuNPs) employed as signal transductions were functionalized with horseradish peroxidase (HRP) and anti-SARS monoclonal antibodies to enhance the detection sensitivity. In the presence of SARS-CoV-2 spike proteins, the sandwiched binding will be formed by linking engineered yeast, SARS-CoV-2 spike proteins, and reporter AuNPs. The colorimetric signal was generated by the enzymatic reaction of HRP and its corresponding colorimetric substrate/chromogen system. At the optimal conditions, the developed whole-cell biosensor enables the sensitive detection of SARS-CoV-2 spike proteins in a linear range from 0.01 to 1 μg/mL with a limit of detection (LOD) of 0.037 μg/mL (about 4 × 108 virion particles/mL). Furthermore, the whole-cell biosensor was demonstrated to detect the spike protein of different SARS-CoV-2 variants in human serum, providing new possibilities for the detection of future SARS-CoV-2 variants.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c00053
This study investigates the solid-state charge transport properties of the oxidized forms of dioxythiophene-based alternating copolymers consisting of an oligoether-functionalized 3,4-propylenedioxythiophene (ProDOT) copolymerized with different aryl groups, dimethyl ProDOT (DMP), 3,4-ethylenedioxythiophene (EDOT), and 3,4-phenylenedioxythiophene (PheDOT), respectively, to yield copolymers P(OE3)-D, P(OE3)-E, and P(OE3)-Ph. At a dopant concentration of 5 mM FeTos3, the electrical conductivities of these copolymers vary significantly (ranging between 9 and 195 S cm–1) with the EDOT copolymer, P(OE3)-E, achieving the highest electrical conductivity. UV–vis–NIR and X-ray spectroscopies show differences in both susceptibility to oxidative doping and extent of oxidation for the P(OE3) series, with P(OE3)-E being the most doped. Wide-angle X-ray scattering measurements indicate that P(OE3)-E generally demonstrates the lowest paracrystallinity values in the series, as well as relatively small π–π stacking distances. The significant (i.e., order of magnitude) increase in electrical conductivity of doped P(OE3)-E films versus doped P(OE3)-D or P(OE3)-Ph films can therefore be attributed to P(OE3)-E exhibiting both the highest carrier ratios in the P(OE3) series, along with good π–π overlap and local ordering (low paracrystallinity values). Furthermore, these trends in the extent of doping and paracrystallinity are consistent with the reduced Fermi energy level and transport function prefactor parameters calculated using the semilocalized transport (SLoT) model. Observed differences in carrier ratios at the transport edge (ct) and reduced Fermi energies [η(c)] suggest a broader electronic band (better overlap and more delocalization) for the EDOT-incorporating P(OE3)-E polymer relative to P(OE3)-D and P(OE3)-Ph. Ultimately, we rationalize improvements in electrical conductivity due to microstructural and doping enhancements caused by EDOT incorporation, a structure–property relationship worth considering in the future design of highly electrically conductive systems.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-16 , DOI:
10.1021/acsami.3c06491
Atmospheric particulate matter (PMs) pollution has raised increasing public concerns, especially with the outbreak of COVID-19. The preparation of high-performance membranes for air filtration is of great significance. Herein, the biosynthetic polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) was adopted to create a hierarchical structure and biodegradable nonwoven membrane for PMs filtration through a facile directly electrospinning method. The as-prepared membranes with hierarchical structure contain abundant nanowires (5–100 nm) and microfibers (2–5 μm) with different diameter (1000–5000 nm). We have achieved realization of formation mechanisms of such bimodal micro- and nanofibers, which stem from the branching of microfiber at early stage of electrospinning. The PHBV membranes exhibit a very high PM0.3 removal efficiency of 99.999% and PM2.5 removal efficiency of 100% with 0.077% standard atmospheric pressure in the air flow speed of 5.3 cm/s. More importantly, the PHBV membranes can be completely disintegrated within 1 week under composted conditions, indicating the great biodegradability of PHBV membranes. Our work provides insights for the development of biodegradable, high performance air filters for pollutants, molds, bacteria, and viruses.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-16 , DOI:
10.1021/acsami.3c05838
Aluminum-doped zinc oxide (AZO) is considered as a promising candidate as transparent conductive oxide (TCO) for silicon heterojunction solar cells due to its high carrier density, nontoxic nature, and low cost. Herein, it is presented that the transparency of the AZO film can be optimized through co-sputtering of AZO and molybdenum oxide (MoOx). Furthermore, aluminum and molybdenum co-doped zinc oxide (MAZO) can be used as both the TCO layer and electron-selective contact (ESC) for silicon heterojunction solar cells. The surface morphology, cation oxidation state, and optical and electrical properties of all MAZO films are characterized. It is found that the transmittance of all MAZO films is significantly increased at a wavelength of 450–800 nm due to MAZO with a stronger Zn–O bond and a wider band gap. The conductivity of MAZO films is approximate to AZO films at a low MoOx target deposit power (50 W), and the sheet resistance of MAZO films increases significantly by increasing the deposition power up to 100 W. Finally, the optimized MAZO films are used as TCO and ESC for silicon heterojunction solar cells, showing a power conversion efficiency of 19.58%. The results show an effective stage to improve the optical properties of AZO through co-doping and the possibility of applying MAZO as a dual-functional layer for silicon solar cells.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c05449
Polymer-derived processing of ceramics (PDC) is an efficient technique to prepare porous nanocomposites with precise control over their phase composition and in relation to the Si-based ceramic matrix containing free carbon. The microstructure of these nanocomposites can be fine-tuned at the molecular scale for obtaining necessary properties by tailoring the chemical configuration of the preceramic polymer. In the present work, vanadium-based nanocomposites were synthesized as oxygen reduction reaction (ORR) catalysts with the objective of elucidating the effect of microstructure changes on catalytic efficiency. For this purpose, a single-source precursor (SSP) was synthesized by crosslinking phenyl- and hydrido-substituted polysiloxane and vanadium acetylacetonate followed by pyrolysis at 1100 °C. The resulting solid was composed of sparsely distributed nanodomains of vanadium carbide (VC) crystals precipitated within an amorphous silicon oxycarbide (−Si–O–C−) matrix. High-temperature treatment of the pyrolyzed samples beyond 1300 °C induced the crystallization of β-SiC as well as VC. Furthermore, Raman spectroscopy confirmed the segregation of sp2-hybridized, turbostratic free carbon. The samples exposed to 1300 °C revealed a specific surface area of 239 m2/g. The electrocatalytic activity of the sample heat-treated at 1300 °C showed the best performance with respect to the ORR performance with onset potential (Eo) and half-wave potential (E1/2) values of 0.81 and 0.72 V, respectively. In addition, improved kinetics with a Tafel slope of 57 mV/dec and enhanced current density in the diffusion-controlled region (Id) of 3.7 mA/cm2 were observed for this sample. The increase in Eo was attributed to the optimal interfacial characteristics between the VC and SiOC matrix with better embedment of VC with free carbon through V–C bonds. The higher E1/2 and faster kinetics are because of the higher electronic conductivity caused by the free carbon effectively connecting metallic VC crystallites. Besides, the higher specific surface area of this sample enhanced Id.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-17 , DOI:
10.1021/acsami.3c04523
Constant oxidative stress at the wound site prolongs the inflammation period and slows down the proliferation stage. In order to shorten the inflammatory period meanwhile promote the proliferative activity of fibroblasts, herein, we synthesized novel camelina-derived carbon dots (CDs) decorating on hFGF2-linked camelina lipid droplets (CLD-hFGF2) to form nanobiomaterial CDs-CLD-hFGF2. The CDs-CLD-hFGF2 possesses peroxidase activity and has effective reactive oxygen species radical scavenging activity while achieving proliferation of NIH/3T3 cells under oxidative stress in vitro. In the acute wound model, wound healing after CDs-CLD-hFGF2 treatment reached nearly 92% on the 10th day, compared with 82% for CLD-hFGF2. Moreover, the wound site showed significant anti-inflammatory effects characterized by the downregulation of pro-inflammatory factors and the upregulation of anti-inflammatory factor levels. Overall, this study provided a strategy for the comprehensive utilization of camelina oil crops and revealed a promising future that could be considered an effective method for wound healing on the skin.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c05878
Li10GeP2S12 is a phosphosulfide solid electrolyte that exhibits exceptionally high Li-ion conductivity, reaching a conductivity above 10–3 S cm–1 at room temperature, rivaling that of liquid electrolytes. Herein, a method to produce glassy-ceramic Li10GeP2S12 via a single-step utilizing high-energy ball milling was developed and systematically studied. During the high energy milling process, the precursors experience three different stages, namely, the ‘Vitrification zone’ where the precursors undergo homogenization and amorphization, ‘Intermediary zone’ where Li3PS4 and Li4GeS4 are formed, and the ‘Product stage’ where the desired glassy-ceramic Li10GeP2S12 is formed after 520 min of milling. At room temperature, the as-milled sample achieved a high ionic conductivity of 1.07 × 10–3 S cm–1. It was determined via quantitative phase analyses (QPA) of transmission X-ray diffraction results that the as-milled Li10GeP2S12 possessed a high degree of amorphization (44.4 wt %). To further improve the crystallinity and ionic conductivity of the Li10GeP2S12, heat treatment of the as-milled sample was carried out. The optimal heat-treated Li10GeP2S12 is almost fully crystalline and possesses a room temperature ionic conductivity of 3.27 × 10–3 S cm–1, an over 200% increase compared to the glassy-ceramic Li10GeP2S12. These findings help provide previously lacking insights into the controllable preparation of Li10GeP2S12 material.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c05277
Sn–Pb mixed perovskite solar cells (PSCs) are developing rapidly and making great progress due to their environmentally friendly advantages. High-crystalline quality perovskite films are essential for obtaining high-efficiency and -stability PSCs. Here, the DJ-phase two-dimensional (2D) perovskite (4-AMP)PbI4 (4-AMP is 4-(aminomethyl) piperidine) was used as a substrate to regulate the crystallization growth of the Sn–Pb mixed perovskite for preparing high-quality perovskite films, and the regulation mechanism was analyzed in detail. The results indicate that the suitable amount of the 2D perovskite substrate is favorable for the formation of PbI2/SnI2 films with wide intergranular gaps and vertical distribution grain boundaries. Moreover, the suitable hydrophobicity of the PbI2/SnI2 film made on the 2D perovskite substrate also provides a better template for regulating the formation and dissolution of prophase perovskite capping. In addition, the 4-AMP cations from the collapsed 2D perovskite substrate can diffuse into PbI2/SnI2 films and interact with PbI2 to form the intermediate (4-AMP)-PbI2-(4-AMP) and with SnI2 to form the 2D perovskite (4-AMP)SnI4. All of these promote the diffusion of FAI/MAI molecules and decrease the crystallization growth rate of the Sn–Pb perovskite and thus increase the conversion levels of the perovskite phase and improve the crystallization orientation and quality of the perovskite, which helps mitigate the erosion of water and oxygen. In addition, the 2D perovskite used as a substrate can passivate the buried interface defects and improve the interfacial contact. Moreover, the diffusion behavior of 4-AMP cations regulates the perovskite energy levels, which match more with those of the electron transport layer. As a result, the champion device made on the (4-AMP)PbI4 substrate acquires a power conversion efficiency (PCE) of 17.7% with an open-circuit voltage (Voc) of 0.806 V, a short-circuit current density (Jsc) of 28.97 mA cm–2, and a fill factor (FF) of 75.86%, far exceeding those of the control device. Meanwhile, the unencapsulated PSCs modified with 4-AH retain above 70% of the initial efficiency value after storage for 1200 h in N2 at room temperature and about 25% of its initial efficiency after exposure to air for nearly 300 h with RH = 30 ± 10% at room temperature, while the control device has only 30% of the initial efficiency and near-zero efficiency at the same conditions.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-15 , DOI:
10.1021/acsami.3c05162
Quantification in the driving patterns of activity descriptors on structure–activity relationships and reaction mechanisms over heterogeneous catalysts is still a great challenge and needs to be addressed urgently. Herein, with the example of typical Mn-based catalysts, based on the activity regularity and many characterizations, the chemisorbed oxygen density (ρOβ) and particle size (dTEM) have been proposed as the two-dimensional descriptors for selective catalytic reduction of NO, whose role is in quantifying the contents of vacancy defects and the amounts of active sites located on terraces or interfaces, respectively. They can be utilized to construct and quantify the driving patterns for the structure–activity relationships and reaction mechanisms of NO reduction. As a consequence, a complementary modulation for Ea by ρOβ and dTEM is described quantitatively in terms of the fitted functions. Moreover, based on the structure–activity relationships and the quantification laws of in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), the reaction efficiency (RE) of the specific combined NOx-intermediate is identified as the trigger to drive the Langmuir–Hinshelwood mechanism and modulated by the descriptors complementally and collaboratively following the fitted quantification functions. Either of the two descriptors at its lower values plays a dominant role in regulating Ea and RE, and the dominant factor evolves progressively: dTEM ↔ coupling dTEM with ρOβ ↔ ρOβ, when the dependency of Ea and RE on the descriptors is adopted to identify the dominant factor and domains. Therefore, this work has quantitatively accounted for the essence of activity modulation and may provide insight into the quantitative driving patterns for reaction activity and mechanism.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c06469
Monitoring the force of fingertip manipulation without disturbing the natural sense of touch is crucial for digitizing the skills of experienced craftsmen. However, conventional force sensors need to be put between the skin and the objects, which affects the natural sense of the skin. Here, we proposed a fingertip force sensing method based on changes of blood volume and designed a wearable photoelectric fingertip force sensing system (PFFS) for digitalization of traditional Chinese medicine (TCM) pulse diagnosis. The PFFS does not interfere with the fingertips’ tactile sense while detecting fingertip force. This PFFS detects the change of blood volume in fingertip by photoelectric plethysmography and can obtain the change of output current under different fingertip forces. We also studied the effect of various factors on PFFS output signals, including emission lights of different wavelengths, ambient temperature, and the user’s heartbeat artifact. We further established the relationship between the change of blood volume and fingertip force by combining experimental and theoretical methods. Moreover, we demonstrated the feasibility of the PFFS to detect fingertip forces under commonly used conditions in TCM pulse diagnosis without sensory interference. This PFFS also shows promise for perceiving the viscosity of objects and recognizing gestures in human–computer interaction. This work paves the way for the digitalization of fingertip forces during TCM pulse diagnosis and other fingertip forces under natural conditions.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.60 | 24 | Science Citation Index Expanded | Not |
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